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Compound of Interest

Compound Name: GSK583

Cat. No.: B607852 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, physicochemical

properties, and pharmacological profile of GSK583, a potent and selective inhibitor of

Receptor-Interacting Protein Kinase 2 (RIPK2). All quantitative data is presented in structured

tables for ease of comparison, and detailed experimental protocols for key assays are

provided. Furthermore, signaling pathways and experimental workflows are visualized using

the DOT language for clarity.

Chemical Structure and Physicochemical Properties
GSK583, with the IUPAC name 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-

amine, is a small molecule inhibitor belonging to the 4-aminoquinoline class. Its discovery and

characterization have established it as a valuable tool for investigating the role of RIPK2 in

innate immunity and inflammatory diseases.

Table 1: Chemical and Physicochemical Properties of GSK583
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Property Value

IUPAC Name
6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-

yl)quinolin-4-amine

CAS Number 1346547-00-9

Molecular Formula C₂₀H₁₉FN₄O₂S

Molecular Weight 398.45 g/mol

SMILES
FC1=CC2=C(NN=C2NC3=CC=NC4=CC=C(S(=

O)(C(C)(C)C)=O)C=C34)C=C1

Appearance Light yellow to yellow solid

Solubility DMSO: ≥ 100 mg/mL (≥ 250.97 mM)

Ethanol: 20 mM

Water: Insoluble

Storage
Powder: -20°C for 3 years; In solvent: -80°C for

1 year

Pharmacological Properties and Mechanism of
Action
GSK583 is a highly potent and selective, orally bioavailable inhibitor of RIPK2 kinase.[1] Its

mechanism of action involves binding to the ATP-binding pocket of RIPK2, thereby preventing

its autophosphorylation and subsequent activation of downstream signaling pathways. This

inhibition effectively blocks the pro-inflammatory responses mediated by the nucleotide-binding

oligomerization domain-containing protein 1 (NOD1) and NOD2 pattern recognition receptors.

In Vitro and In Vivo Activity
GSK583 has demonstrated potent inhibitory activity in various in vitro and in vivo models. It

effectively inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6.[1]

Table 2: In Vitro and In Vivo Inhibitory Activity of GSK583
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Assay Target/Model IC₅₀ Reference

Biochemical Assay Human RIPK2 Kinase 5 nM [1]

Rat RIPK2 Kinase 2 nM

Cell-Based Assay

MDP-stimulated TNF-

α production (Human

Monocytes)

8 nM [1]

MDP-induced TNF-α

production (Human

Whole Blood)

237 nM [1]

MDP-induced TNF-α

production (Rat Whole

Blood)

133 nM [1]

TNF-α and IL-6

production (Human

CD and UC biopsies)

~200 nM

In Vivo Model
MDP-induced serum

KC levels (Rat)

50 nM (blood

concentration)
[1]

MDP-induced serum

KC levels and

neutrophil recruitment

(Mouse)

37 nM (blood

concentration)
[1]

Kinase Selectivity
GSK583 exhibits excellent selectivity for RIPK2 over a broad panel of other kinases, making it

a specific tool for interrogating RIPK2-mediated signaling. At a concentration of 1 µM, GSK583
showed minimal inhibition of a panel of 300 kinases, including closely related kinases like p38α

and VEGFR2.[1]

Pharmacokinetic Profile
GSK583 displays moderate oral bioavailability in preclinical species. However, it has been

noted to have a less than optimal pharmacokinetic profile and off-target activity against the

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://pubmed.ncbi.nlm.nih.gov/29452636/
https://pubmed.ncbi.nlm.nih.gov/29452636/
https://pubmed.ncbi.nlm.nih.gov/29452636/
https://pubmed.ncbi.nlm.nih.gov/29452636/
https://pubmed.ncbi.nlm.nih.gov/29452636/
https://pubmed.ncbi.nlm.nih.gov/29452636/
https://www.benchchem.com/product/b607852?utm_src=pdf-body
https://www.benchchem.com/product/b607852?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/29452636/
https://www.benchchem.com/product/b607852?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607852?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


hERG ion channel, which has limited its progression as a clinical drug candidate but solidified

its role as a valuable research tool.

Table 3: Pharmacokinetic Parameters of GSK583 in Rat

Parameter Value Reference

Oral Bioavailability (F%) 39%

Clearance (iv) Low

Volume of Distribution (iv) Moderate

Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the

activity of GSK583.

RIPK2 Fluorescent Polarization (FP) Binding Assay
This assay quantifies the binding affinity of GSK583 to the ATP-binding pocket of RIPK2.

Protocol:

Reagent Preparation:

Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 1 mM

CHAPS.

Recombinant full-length FLAG-His-tagged RIPK2 is purified from a baculovirus expression

system and diluted in Assay Buffer.

A fluorescently labeled ATP-competitive ligand (tracer) is diluted in Assay Buffer to a final

concentration of 5 nM.

GSK583 is serially diluted in 100% DMSO.

Assay Procedure:
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Dispense 100 nL of the GSK583 serial dilutions into a 384-well, low-volume, black, round-

bottom plate.

Add 5 µL of the RIPK2 enzyme solution to each well and incubate for 10 minutes at room

temperature.

Add 5 µL of the fluorescent tracer solution to each well.

Incubate for a further 10 minutes at room temperature, protected from light.

Data Acquisition and Analysis:

Measure fluorescence polarization on a suitable plate reader with excitation and emission

wavelengths appropriate for the fluorophore.

The percentage of inhibition is calculated based on the polarization values of control wells

(enzyme with tracer and tracer alone).

IC₅₀ values are determined by fitting the concentration-response data to a four-parameter

logistic equation.

MDP-Stimulated TNF-α Production in Human Monocytes
This cell-based assay assesses the functional inhibition of the NOD2 signaling pathway by

GSK583.

Protocol:

Cell Preparation:

Isolate primary human monocytes from peripheral blood mononuclear cells (PBMCs) by

density gradient centrifugation followed by immunomagnetic separation or plastic

adherence.

Resuspend monocytes in complete RPMI 1640 medium supplemented with 10% fetal

bovine serum, L-glutamine, and penicillin-streptomycin.
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Plate the cells in a 96-well tissue culture plate at a density of 1 x 10⁵ cells per well and

allow them to adhere.

Assay Procedure:

Pre-treat the adherent monocytes with various concentrations of GSK583 (or vehicle

control) for 30 minutes at 37°C.

Stimulate the cells with Muramyl Dipeptide (MDP) at a final concentration of 10 µg/mL to

activate the NOD2 pathway.

Incubate the plate for 6 hours at 37°C in a 5% CO₂ incubator.

Data Acquisition and Analysis:

Collect the cell culture supernatants.

Measure the concentration of TNF-α in the supernatants using a commercially available

ELISA kit according to the manufacturer's instructions.

Calculate the percentage of inhibition of TNF-α production for each GSK583 concentration

relative to the MDP-stimulated control.

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of

the GSK583 concentration and fitting the data to a dose-response curve.

In Vivo Murine Peritonitis Model
This in vivo model evaluates the efficacy of GSK583 in a model of acute inflammation.

Protocol:

Animal Model:

Use male C57BL/6 mice (8-10 weeks old).

Administer GSK583 or vehicle control orally (p.o.) at desired doses (e.g., 0.1, 1, and 10

mg/kg).
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Induction of Peritonitis:

One hour after compound administration, induce peritonitis by intraperitoneal (i.p.)

injection of MDP (e.g., 100 µg per mouse).

Sample Collection and Analysis:

At a specified time point post-MDP injection (e.g., 2 hours), collect blood via cardiac

puncture for serum preparation.

Perform peritoneal lavage with ice-cold PBS to collect peritoneal exudate cells.

Measure the concentration of KC (the rodent orthologue of IL-8) in the serum using an

ELISA kit.

Determine the number of neutrophils in the peritoneal lavage fluid by flow cytometry or

differential cell counting.

Data Analysis:

Calculate the percentage of inhibition of serum KC levels and neutrophil recruitment for

each GSK583 dose group compared to the MDP-treated vehicle control group.

Determine the in vivo IC₅₀ based on the relationship between the blood concentration of

GSK583 and the inhibition of the inflammatory response.

The NOD2/RIPK2 Signaling Pathway
The NOD2/RIPK2 signaling pathway is a critical component of the innate immune system

responsible for detecting bacterial peptidoglycan fragments and initiating a pro-inflammatory

response. GSK583 targets a key kinase in this pathway, RIPK2.
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Caption: NOD2/RIPK2 signaling pathway initiated by MDP.

Experimental Workflow for In Vitro Evaluation of
GSK583
The following diagram illustrates the general workflow for assessing the in vitro potency of

GSK583.
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Caption: In vitro evaluation workflow for GSK583.

Conclusion
GSK583 is a well-characterized, potent, and selective inhibitor of RIPK2 kinase. Its favorable in

vitro and in vivo activity, coupled with a high degree of selectivity, makes it an indispensable

tool for elucidating the role of the NOD1/2-RIPK2 signaling pathway in health and disease.

While its pharmacokinetic profile has precluded its clinical development, the wealth of data

generated using GSK583 continues to inform the development of next-generation RIPK2

inhibitors for the treatment of inflammatory disorders. This guide provides a comprehensive

resource for researchers utilizing GSK583 in their studies.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b607852?utm_src=pdf-body-img
https://www.benchchem.com/product/b607852?utm_src=pdf-body
https://www.benchchem.com/product/b607852?utm_src=pdf-body
https://www.benchchem.com/product/b607852?utm_src=pdf-body
https://www.benchchem.com/product/b607852?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607852?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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